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Introduction to CCT241161

CCT241161 is a potent and selective pan-RAF inhibitor that also demonstrates inhibitory
activity against SRC-family kinases (SFKs).[1] This dual-targeting mechanism allows
CCT241161 to overcome common resistance mechanisms observed with first-generation
BRAF inhibitors.[1] In BRAF-mutant cancers, particularly melanoma, resistance to BRAF-
selective inhibitors often arises from the reactivation of the MAPK/ERK pathway through
mechanisms such as receptor tyrosine kinase (RTK) or SFK signaling, or through NRAS
mutations.[1] These resistance mechanisms can lead to paradoxical activation of the MAPK
pathway. CCT241161, by inhibiting both RAF and SRC kinases, effectively blocks this pathway
reactivation, making it a promising agent for treating both treatment-naive and drug-resistant
BRAF-mutant tumors.[1] Preclinical studies have demonstrated its ability to inhibit the growth of
BRAF and NRAS mutant melanoma cells in vitro and to induce tumor regression in in vivo
models, including patient-derived xenografts (PDX) resistant to BRAF and MEK inhibitors.[1]

Signaling Pathway of CCT241161
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Caption: CCT241161 inhibits both RAF and SRC kinases, blocking the MAPK pathway.
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Quantitative In Vivo Data Summary

The following table summarizes the available quantitative data for CCT241161 in preclinical in

vivo models.
. CCT241161
Animal Model Tumor Type Outcome Source
Dose
BRAF-mutant Induces tumor
Mouse Xenograft 20 mg/kg per day ) [2]
A375 Melanoma regression
Patient-Derived BRAF inhibitor-
) Induces tumor
Xenograft (PDX) resistant 20 mg/kg per day ] [2]
regression
Mouse Model melanoma
) ) Dabrafenib and Inhibits ERK and
Patient-Derived o ) ]
trametinib- Src signaling and
Xenograft (PDX) ] 20 mg/kg per day 2]
resistant induces tumor
Mouse Model ]
melanoma regression

Experimental Protocols
In Vivo Tumor Xenograft and Patient-Derived Xenograft
(PDX) Studies

This protocol outlines a general procedure for evaluating the efficacy of CCT241161 in a
mouse xenograft or PDX model of melanoma.

1. Animal Model Selection and Housing:

o Xenograft Model: Utilize immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) to
prevent rejection of human tumor cells.[2][3]

o PDX Model: Fresh tumor tissue from a patient is directly implanted subcutaneously into an
immunodeficient mouse (e.g., NSG mice).[2][4]

e House animals in a specific pathogen-free (SPF) facility in accordance with institutional
guidelines for animal care.
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. Tumor Cell Implantation (Xenograft Model):

Culture human melanoma cells (e.g., A375) in appropriate media.

Harvest cells during the exponential growth phase and resuspend in a sterile solution (e.qg.,
PBS or Matrigel) at a concentration of 5 x 1076 cells per 100 pL.[5]

Subcutaneously inject the cell suspension into the flank of each mouse.

. Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3
days.

Calculate tumor volume using the formula: (Length x Width"2) / 2.

When tumors reach a predetermined size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.

. CCT241161 Formulation and Administration:

Formulate CCT241161 for in vivo administration (e.g., in a solution of 0.5% hydroxypropyl
methylcellulose and 0.2% Tween 80).

Administer CCT241161 orally via gavage at the desired dose (e.g., 20 mg/kg) daily.

The control group should receive the vehicle solution on the same schedule.

. Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., pharmacodynamics, histology).

Assess treatment efficacy by comparing the tumor growth rates and final tumor weights
between the treatment and control groups.
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6. Pharmacodynamic Analysis (Optional):

o Collect tumor samples at various time points after the final dose to assess target
engagement.

e Analyze protein lysates from the tumors by Western blotting for levels of phosphorylated
ERK (pERK) and phosphorylated SRC (pSRC) to confirm inhibition of the target pathways.

In Vitro SRC Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of CCT241161
against SRC kinase in a biochemical assay.

1. Reagents and Materials:

» Recombinant active SRC kinase

o SRC-specific peptide substrate

e ATP

e Assay buffer (e.g., 100 mM Tris, 10 mM MgCI2, pH 7.5)[6]

e CCT241161 (in a suitable solvent like DMSO)

o Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit)[7]
o 384-well plates

2. Assay Procedure:

e Prepare a serial dilution of CCT241161 in the assay buffer.

e In a 384-well plate, add the SRC kinase, the peptide substrate, and the diluted CCT241161
or vehicle control.

« Initiate the kinase reaction by adding ATP.

 Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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o Stop the reaction and measure the kinase activity using a suitable detection method, such as
quantifying the amount of ADP produced.

e The luminescent signal will be inversely proportional to the inhibitory activity of CCT241161.
3. Data Analysis:

o Calculate the percentage of SRC kinase inhibition for each concentration of CCT241161
relative to the vehicle control.

» Plot the percentage of inhibition against the logarithm of the CCT241161 concentration and
fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram
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Caption: Workflow for an in vivo tumor regression study with CCT241161.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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